molecular formula C17H24N4O2 B2977277 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2320818-89-9

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2977277
CAS No.: 2320818-89-9
M. Wt: 316.405
InChI Key: CXUNJRCZPVNJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and an isoxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-8-17(19-11-18-12)22-10-15-4-6-21(7-5-15)9-16-13(2)20-23-14(16)3/h8,11,15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUNJRCZPVNJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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